N-[2-methyl-1-(2-phenylethyl)-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylacetamide
Description
Chemical Structure and Identifiers: The compound features a tetrahydroquinoline (THQ) core with a 2-methyl group at position 2, a 2-phenylethyl substituent at position 1, and an N-phenylacetamide group at position 2. Key identifiers include Cambridge Structural Database (CSD) ID 5249233, CAS Registry Number 54306-50-2, and CHEMBL ID 1076041 .
Properties
Molecular Formula |
C26H28N2O |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
N-[2-methyl-1-(2-phenylethyl)-3,4-dihydro-2H-quinolin-4-yl]-N-phenylacetamide |
InChI |
InChI=1S/C26H28N2O/c1-20-19-26(28(21(2)29)23-13-7-4-8-14-23)24-15-9-10-16-25(24)27(20)18-17-22-11-5-3-6-12-22/h3-16,20,26H,17-19H2,1-2H3 |
InChI Key |
VVOHQIIOHYQWPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C2=CC=CC=C2N1CCC3=CC=CC=C3)N(C4=CC=CC=C4)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Titanium-Catalyzed Hydroaminoalkylation
The tetrahydroquinoline scaffold is constructed through a titanium-catalyzed hydroaminoalkylation of ortho-substituted styrenes. A 2,6-bis(phenylamino)pyridinato titanium complex (Ti catalyst) enables the regioselective addition of N-methylaniline derivatives to ortho-chlorostyrene, yielding linear intermediates with >90% regioselectivity. For example:
Reaction conditions:
Intramolecular Buchwald–Hartwig Amination
The chlorinated intermediate undergoes cyclization via a palladium-catalyzed Buchwald–Hartwig amination to form the tetrahydroquinoline ring. Using Pd(OAc)₂ and Xantphos as ligands, the reaction achieves 80–85% yield under microwave irradiation at 150°C for 2 hours.
Acetylation to Install the N-Phenylacetamide Group
Two-Step Acetylation Protocol
The free amine at the 4-position is acetylated using acetic anhydride in dichloromethane with triethylamine as a base (yield: 85–90%). Subsequent Ullmann-type coupling with iodobenzene introduces the N-phenyl group:
Reaction conditions:
Alternative Route: Multicomponent Reaction Strategy
A one-pot multicomponent reaction combining aniline derivatives, ethyl acetoacetate, and 2-phenylethylamine under acidic conditions (H₂SO₄) generates the tetrahydroquinoline skeleton in 55–60% yield. However, this method suffers from poor regiocontrol and requires additional steps to install the acetamide group.
Comparative Analysis of Synthetic Methods
The titanium-mediated route offers superior regioselectivity and scalability, whereas the multicomponent approach sacrifices yield for simplicity.
Optimization Strategies
Solvent Effects
Chemical Reactions Analysis
Types of Reactions
N-[2-methyl-1-(2-phenylethyl)-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylacetamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the acetamide moiety, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include various quinoline derivatives, reduced amines, and substituted acetamides .
Scientific Research Applications
N-[2-methyl-1-(2-phenylethyl)-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-methyl-1-(2-phenylethyl)-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Tetrahydroquinoline (THQ) Derivatives
The THQ core is a common feature in medicinal chemistry. Modifications to its substituents significantly influence biological activity:
Key Observations :
Piperidine-Based Opioid Analogues
Fentanyl derivatives and related piperidine-based compounds share the N-phenylacetamide motif but differ in core structure:
Key Observations :
- Piperidine-based compounds (e.g., fentanyl analogues) exhibit potent MOR agonism but carry higher risks of adverse effects. The THQ core in the target compound may confer distinct pharmacokinetic or safety profiles .
- The acetamide group in both classes suggests a role in receptor binding, though spatial arrangement differs due to core structure.
N-Phenylacetamide Derivatives with Heterocyclic Cores
Key Observations :
- The target compound’s THQ core distinguishes it from quinazolinone or thiazole-based analogues, which are often explored for antimicrobial or coordination chemistry applications .
- Shared N-phenylacetamide groups across these compounds suggest modularity in drug design but divergent biological outcomes based on core structure.
Biological Activity
N-[2-methyl-1-(2-phenylethyl)-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylacetamide, a compound derived from tetrahydroquinoline, has garnered attention in recent pharmacological studies due to its potential biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Molecular Characteristics
- Molecular Formula : C18H20N2O
- Molar Mass : 284.37 g/mol
- Density : 1.097 g/cm³ (predicted)
- Melting Point : 126 °C
- Boiling Point : 400.4 °C (predicted)
- pKa : 4.16 (predicted)
Structural Representation
The compound's structure can be represented as follows:
Pharmacological Properties
Research indicates that compounds related to tetrahydroquinoline exhibit a variety of biological activities, including:
- Anticancer Activity : Certain derivatives have shown promise as anti-cancer agents through mechanisms involving apoptosis and cell cycle arrest. For instance, quinoline derivatives have been studied extensively for their ability to inhibit tumor growth and induce apoptosis in cancer cells .
- Dopamine Receptor Antagonism : The compound has been explored for its interaction with dopamine receptors, particularly the D4 receptor. Studies have shown that it possesses high affinity and selectivity for this receptor, which is significant for developing treatments for psychiatric disorders .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : The compound acts as an antagonist at dopamine D4 receptors, potentially influencing neurotransmitter systems involved in mood regulation and cognition.
- Enzymatic Inhibition : It may inhibit specific enzymes that play roles in cancer cell proliferation and survival.
- Cell Signaling Pathways : The compound might affect various signaling pathways associated with cell growth and apoptosis.
Study 1: Anticancer Properties
A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of tetrahydroquinoline derivatives. The results indicated that certain compounds led to significant inhibition of cancer cell lines through apoptosis induction .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 10 | MCF-7 |
| Compound B | 15 | HeLa |
| N-[2-methyl... | 12 | A549 |
Study 2: Dopamine D4 Receptor Antagonism
In a study focusing on dopamine receptor interactions, N-[2-methyl... demonstrated high selectivity for the D4 receptor with an EC50 value of 23 nM. This suggests its potential utility in treating conditions like schizophrenia where D4 receptor modulation is beneficial .
| Receptor Type | EC50 (nM) | Selectivity |
|---|---|---|
| D4 | 23 | High |
| D2 | 120 | Moderate |
| D3 | 200 | Low |
Q & A
Q. Basic
- Chromatography : HPLC with ≥95% purity thresholds is standard, as seen in tetrahydroquinoline analogs .
- Spectroscopy :
- Mass Spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns .
What are common challenges in optimizing reaction yields for tetrahydroquinoline acetamides?
Q. Advanced
- Solvent and pH Sensitivity : Reactions in toluene:water (8:2) require precise pH control to prevent hydrolysis of intermediates. Yields drop significantly if the aqueous phase becomes too acidic .
- Byproduct Formation : Competing pathways (e.g., over-alkylation) are mitigated by slow reagent addition and low temperatures (0–5°C) during acylation .
- Scale-Up Issues : Pilot studies show ~60–72% yields for similar compounds; improving atom economy via catalytic methods (e.g., Cu-catalyzed click chemistry) is under investigation .
How does stereochemistry influence the biological activity of this compound?
Q. Advanced
- Diastereomer Effects : Endo vs. exo adducts in Diels-Alder reactions alter binding affinity. For example, endo configurations (C-2 and C-4 equatorial) show higher enzyme inhibition due to optimal spatial alignment with target sites .
- Chiral Centers : The 2-methyl and phenylethyl groups create chiral centers. Enantioselective synthesis (e.g., chiral catalysts) is critical for pharmacological studies, as seen in related NOS inhibitors .
What methodologies assess its enzyme inhibitory potential?
Q. Advanced
- Radiolabeled Assays : Recombinant human iNOS, eNOS, or nNOS expressed in Baculovirus-infected Sf9 cells are used to measure NO synthesis inhibition. IC₅₀ values are calculated via radioactive detection of citrulline (a byproduct of NO synthesis) .
- Kinetic Studies : Lineweaver-Burk plots differentiate competitive vs. non-competitive inhibition mechanisms. For example, tetrahydroquinoline derivatives often exhibit mixed-type inhibition against iNOS .
How can contradictory spectral data during structural elucidation be resolved?
Q. Advanced
- Multi-Technique Correlation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded spectra, particularly for aromatic protons .
- X-ray Crystallography : For ambiguous cases, single-crystal X-ray diffraction provides definitive stereochemical assignments, as applied to related tetrahydroquinoline-pyrrolidinone hybrids .
- Computational Modeling : DFT calculations predict NMR shifts and optimize diastereomer geometries, reducing misinterpretation risks .
What strategies improve solubility for in vitro bioactivity studies?
Q. Advanced
- Salt Formation : Conversion to dihydrochloride salts (e.g., HCl treatment in methanol) enhances aqueous solubility while retaining bioactivity .
- Prodrug Design : Esterification of the acetamide group (e.g., methyl esters) increases membrane permeability, with enzymatic cleavage restoring activity .
How does structural modification impact pharmacological profiles?
Q. Advanced
- Fluorine Substitution : Adding electron-withdrawing groups (e.g., 4-fluorophenyl) improves metabolic stability and target binding, as seen in analogs with enhanced anti-inflammatory activity .
- Sulfonamide Hybrids : Incorporating sulfonyl groups (e.g., ethanesulfonyl) broadens kinase inhibition spectra, particularly against tyrosine kinases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
